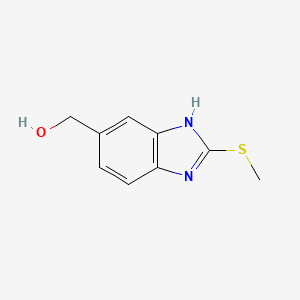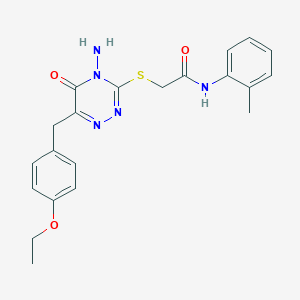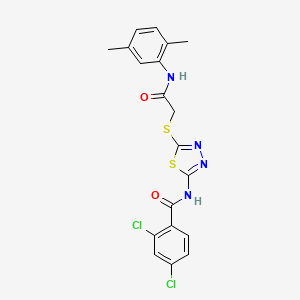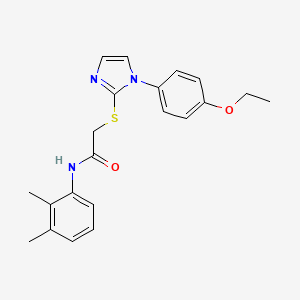
(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide" has been extensively studied using various computational methods. For instance, the structure of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid was optimized and investigated both experimentally and theoretically, utilizing software such as Gaussian09 and programs like GAR2PED for potential energy distribution analysis. The study confirmed that the calculated geometrical parameters are consistent with those of similar derivatives, indicating a stable molecular structure . Similarly, the molecular geometry, vibrational frequencies, and corresponding assignments for (E)-1-(4-bromobenzylidene)semicarbazide were calculated using density functional theory (DFT), which provided insights into the bond lengths and angles, confirming the stability and charge transfer within the molecule .
Synthesis Analysis
The synthesis of related compounds involves characterizing the final product using various spectroscopic techniques. For example, (E)-1-(4-bromobenzylidene)semicarbazide was synthesized and characterized by FT-IR, FT-Raman, UV–Visible, 1H NMR, and 13C NMR spectra. These methods provide detailed information about the molecular structure and confirm the successful synthesis of the compound .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular docking studies, which suggest potential inhibitory activity against specific proteins. The compound 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, for instance, showed a stable complex formation with PknB, indicating possible anti-tuberculostic properties . This suggests that the compound under analysis may also exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The HOMO and LUMO analysis, as well as NBO analysis, provide information on charge transfer and stability due to hyper-conjugative interactions and charge delocalization. The molecular electrostatic potential (MEP) and nonlinear optical (NLO) properties have also been calculated, which contribute to understanding the electronic properties and potential applications of these compounds . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes have been calculated, offering insights into the behavior of these compounds under different temperatures .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have explored the antimicrobial potential of quinoline derivatives. The preparation of quinoline-2-carbohydrazide derivatives and their evaluation for antimicrobial activity revealed that some compounds exhibited good to moderate activity against various microorganisms. For instance, a study demonstrated the synthesis of quinoline derivatives containing an azole nucleus, highlighting their effectiveness in combating different bacterial and fungal strains (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Furthermore, another research focused on new quinoline derivatives synthesized for antimicrobial evaluation, revealing their activity against Gram-positive and Gram-negative bacterial stains and fungal stains (Kumar & Kumar, 2021).
Anticancer Evaluation
The synthesis and anticancer evaluation of quinoline derivatives have also been investigated. A study involving the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives screened for anticancer activity against a panel of 60 cell lines derived from various cancer types, including leukemia, breast, and lung cancers, demonstrated the potential of these compounds in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Photoluminescent Properties
Research on the photoluminescent properties of quinoline derivatives has shown their potential application in the development of organic light-emitting diodes (OLEDs). One study detailed the synthesis of quinoline derivatives containing both a biphenyl group and an α, β-diarylacrylonitrile unit, exhibiting blue to green fluorescence, suggesting their use in OLED manufacture (Li, Xu, Yu, Fan, & Li, 2011).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O2/c1-30-19-12-6-16(7-13-19)15-26-28-24(29)21-14-23(17-8-10-18(25)11-9-17)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMUZOMKSGBTSZ-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2547752.png)
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)

![5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2547756.png)


![(E)-4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2547761.png)
![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)



![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)
![4-chloro-N-[4-[4-[(4-chlorobenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2547769.png)
